cis-3-Hexenyl salicylate

Übersicht

Beschreibung

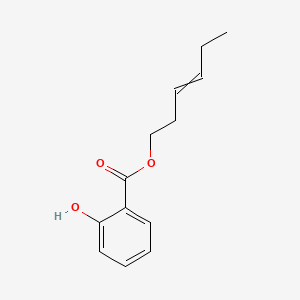

cis-3-Hexenyl salicylate: is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by other names such as Benzoic acid, 2-hydroxy-, 3-hexenyl ester, (Z)- and Salicylic acid, 3-hexenyl ester, (Z)- . This compound is commonly used as a fragrance ingredient due to its fresh, green-floral scent, reminiscent of flowers, fresh greenery, and balsam trees .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl salicylate can be synthesized through the esterification of cis-3-Hexenol and Salicylic acid . The reaction typically involves azeotropic distillation to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperatures .

Analyse Chemischer Reaktionen

Reactions in the Atmosphere

Once released into the atmosphere, cis-3-hexenyl esters undergo a series of chemical reactions with oxidative species, such as OH and NO3 radicals, and O3 molecules .

Reaction with OH Radicals

The gas-phase reaction rate coefficients of OH radicals toward cis-3-hexenyl esters are comparable to that of cis-3-hexene, suggesting that the addition of OH to the double bond is the primary reaction mechanism .

The following reaction rate coefficients (in 10-11 cm3 molecule-1 s-1) were obtained for the OH radical-initiated gas-phase oxidation of cis-3-hexenyl esters :

| Compound | Rate Coefficient (10-11 cm3 molecule-1 s-1) |

|---|---|

| Z3HF (cis-3-hexenyl formate) | 4.13 ± 0.45 |

| Z3HAc (cis-3-hexenyl acetate) | 4.19 ± 0.38 |

| Z3HiB (cis-3-hexenyl isobutyrate) | 4.84 ± 0.39 |

| Z3H3MeB (cis-3-hexenyl 3-methylbutanoate) | 5.39 ± 0.61 |

| Z3HH (cis-3-hexenyl hexanoate) | 7.00 ± 0.56 |

| Z3HZ3H (cis-3-hexenyl cis-3-hexenoate) | 10.58 ± 1.40 |

| Z3HBz (cis-3-hexenyl benzoate) | 3.41 ± 0.28 |

These values were obtained under simulated atmospheric conditions .

Reaction with NO3 Radicals and Ozone

cis-3-Hexenyl acetate also reacts with NO3 radicals and ozone molecules. The reaction rate coefficients are as follows :

-

With NO3 radicals: (2.46 ± 0.75) × 10-13 cm3 molecule-1 s-1

-

With ozone: (5.4 ± 1.4) × 10-17 cm3 molecule-1 s-1

Other Reactions

Hydrolysis

It is possible that OH radicals may react with NO2 to generate nitric acid, which could then catalyze the hydrolysis of the ester .

Decomposition

cis-3-Hexenyl Salicylate may decompose into salicylic acid over time .

Wissenschaftliche Forschungsanwendungen

Cosmetics

Cis-3-Hexenyl salicylate is predominantly used as a fragrance ingredient in cosmetic formulations. Its role includes:

- Fragrance Enhancement : It imparts a fresh scent to products such as lotions, creams, and perfumes. The compound is often blended with other fragrance components to achieve a desired olfactory profile.

- Safety Assessments : Studies have indicated that while this compound can cause allergic reactions in sensitive individuals, it generally poses low toxicity when used appropriately within cosmetic products .

Perfumery

In the perfume industry, this compound is valued for its unique scent properties:

- Fragrance Composition : It contributes solar notes similar to those found in ylang-ylang and tuberose fragrances. This makes it an essential ingredient in creating floral and green perfumes.

- Market Appeal : The inclusion of this compound enhances the appeal of perfumes to consumers, thereby increasing marketability.

Food Flavoring

This compound is also utilized as a flavoring agent:

- Flavor Profile Development : In food products, it is mixed with other flavoring agents to create desired tastes, particularly in fruit-flavored items where its green note can enhance freshness.

- Consumer Preference : The addition of this compound can significantly improve the sensory experience of food products, making them more appealing to consumers.

Scientific Research

The compound has notable applications in scientific research:

- Analytical Chemistry : It is employed as a standard in gas chromatography for the separation and analysis of volatile compounds. This application is vital for quality control and research purposes.

- Plant Biology : Research indicates that this compound plays a role in plant signaling, particularly in enhancing plant defenses against herbivores by attracting natural predators . This has potential implications for pest management strategies in agriculture.

Case Study 1: Safety Evaluation in Cosmetics

A study conducted on the dermal absorption of this compound demonstrated that while absorption rates are low (estimated at around 13.4%), its conversion to salicylic acid upon application suggests potential therapeutic benefits alongside safety concerns . The findings support the careful formulation of cosmetic products containing this compound to mitigate allergic reactions while maximizing efficacy.

Case Study 2: Efficacy in Pest Management

Research exploring the ecological role of this compound revealed its effectiveness in attracting beneficial insects that prey on agricultural pests. This characteristic positions the compound as a candidate for natural pest management solutions, potentially reducing reliance on synthetic pesticides .

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Cosmetics | Fragrance ingredient in lotions and creams | Enhances consumer appeal; low toxicity observed |

| Perfumery | Contributes floral notes to perfumes | Increases marketability; desirable scent profile |

| Food Flavoring | Flavoring agent for fruit-flavored products | Improves sensory experience; enhances freshness |

| Scientific Research | Used in gas chromatography; plant signaling studies | Supports quality control; aids pest management |

Wirkmechanismus

The mechanism of action of cis-3-Hexenyl salicylate involves its interaction with olfactory receptors, leading to the perception of its characteristic scent . In biological systems, it may interact with molecular targets involved in plant defense pathways, contributing to its role in plant signaling .

Vergleich Mit ähnlichen Verbindungen

cis-3-Hexenyl salicylate can be compared with other similar compounds such as:

(E)-Hex-3-enyl salicylate: An isomer with a different configuration around the double bond.

Cyclohexyl salicylate: A compound with a cyclohexyl group instead of a hexenyl group, offering different olfactory properties.

Sakura salicylate: Another salicylate ester with a distinct scent profile.

Uniqueness: this compound is unique due to its specific configuration and the resulting olfactory properties, making it highly valued in the fragrance industry .

Biologische Aktivität

Cis-3-Hexenyl salicylate (C13H16O3) is an organic compound recognized for its distinctive fresh fragrance reminiscent of green notes and floral undertones. It is synthesized primarily through the esterification of salicylic acid and cis-3-hexenol. This compound has garnered attention not only for its aromatic properties but also for its significant biological activities, particularly in plant signaling and potential applications in pest management.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- Boiling Point : 577 K (303°C) at 101.325 kPa.

Plant Signaling and Defense Mechanisms

This compound plays a crucial role in inter-plant communication, acting as a signaling molecule that enhances plant defense mechanisms against herbivores. Research indicates that it can stimulate the release of volatile organic compounds (VOCs) that attract natural predators of agricultural pests, thereby promoting biological pest control .

Case Study: Attraction of Predators

In studies involving various agricultural settings, this compound was shown to attract beneficial insects such as parasitoids and predators of common pests like Helicoverpa armigera and Spodoptera frugiperda. This attraction is vital for integrated pest management strategies, reducing the reliance on chemical pesticides .

Allergenic Potential and Safety

While this compound is generally considered safe for use in cosmetic formulations, it has been noted to cause allergic reactions in sensitive individuals. A study reported moderate irritation when applied to intact or abraded rabbit skin under occlusion for 24 hours . This highlights the importance of evaluating potential allergenic responses when incorporating this compound into consumer products.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| Cis-3-Hexenol | Green leaf alcohol; used in flavoring | Strongly associated with fresh-cut grass aroma |

| Cis-3-Hexenyl Acetate | Colorless liquid; used as a flavoring agent | Effective semiochemical; strong green aroma |

| Hexyl Salicylate | Floral scent; used in perfumes | More floral than green; lacks distinct cut grass note |

| Cis-3-Hexenyl Butyrate | Distinct apple aroma; used in food flavoring | Provides fruity notes; less floral than this compound |

| Trans-3-Hexenyl Salicylate | Diastereoisomer; less commonly used | Different olfactory profile; less green notes |

The biological activity of this compound can be attributed to its interaction with odorant-binding proteins in various insect species, such as the brown marmorated stink bug (Halyomorpha halys). This interaction facilitates the communication between plants and insects, allowing plants to initiate defensive responses upon herbivore attack .

Applications in Agriculture and Cosmetics

This compound's dual role as a fragrance component and a biological agent makes it valuable across multiple industries:

- Agriculture : Used as a natural pesticide attractant, enhancing pest management strategies.

- Cosmetics : Incorporated into formulations for its pleasant aroma while requiring careful consideration of allergenic potential.

Eigenschaften

CAS-Nummer |

65405-77-8 |

|---|---|

Molekularformel |

C13H16O3 |

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

[(E)-hex-3-enyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |

InChI-Schlüssel |

IEPWIPZLLIOZLU-ONEGZZNKSA-N |

SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

Isomerische SMILES |

CC/C=C/CCOC(=O)C1=CC=CC=C1O |

Kanonische SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

Dichte |

1.052 - 1.067 |

Key on ui other cas no. |

65405-77-8 |

Physikalische Beschreibung |

Liquid Clear colorless liquid / Green balsamic |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

Practically insoluble or insoluble Freely soluble (in ethanol) |

Synonyme |

3-hexenyl salicylate 3-hexenyl salicylate, (E)-isomer cis-3-hexenyl salicylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the distribution of cis-3-hexenyl salicylate on different types of fibers?

A1: Research indicates that the distribution of this compound varies significantly depending on the fiber type. For instance, on cotton fibers, it tends to concentrate in the lumen and crenulations, likely due to the presence of macro- and micropores and a higher number of polar groups. In contrast, on polyester [poly(ethylene terephthalate) (PET)], it accumulates at specific surface points and interfiber spaces, likely due to its lower polarity, smoother surface, and fewer voids []. Lyocell fibers, on the other hand, show a more uniform distribution of this compound on their surface and cross-section [].

Q2: Are there any known allergic reactions associated with this compound?

A2: Yes, there is at least one documented case of allergic contact dermatitis attributed to the use of a fragrance containing this compound []. This case highlights the potential for allergic sensitization and emphasizes the need for further research in this area.

Q3: How does the chemical structure of fibers influence the distribution of this compound?

A3: The chemical structure of a fiber plays a crucial role in how this compound is distributed. Cellulose-based fibers, such as cotton and lyocell, tend to exhibit better distribution due to their inherent polarity and porous structure, allowing the compound to penetrate and interact with the fiber matrix more effectively []. Conversely, the hydrophobic nature and smoother surface of synthetic fibers like PET result in a less uniform distribution, with the compound primarily accumulating on the surface or in inter-fiber spaces [].

Q4: Can you explain the significance of studying the distribution of aroma chemicals on fibers?

A5: Understanding how aroma chemicals, like this compound, distribute on different fibers is essential for various applications. For example, in textile engineering, this knowledge can inform the development of fabrics with enhanced fragrance retention and controlled release properties []. This can be particularly valuable for applications like sportswear or bedding, where long-lasting freshness is desirable. Additionally, understanding these interactions can be applied in areas like perfume development and product formulation to optimize fragrance delivery and longevity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.